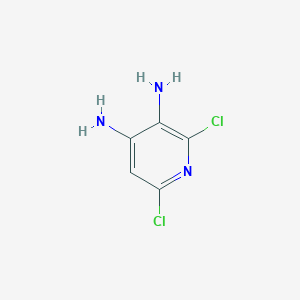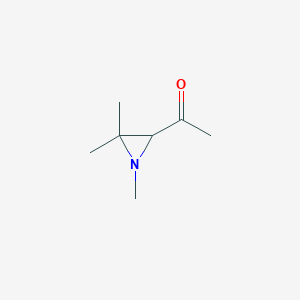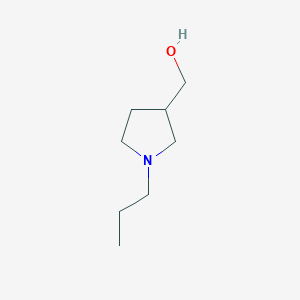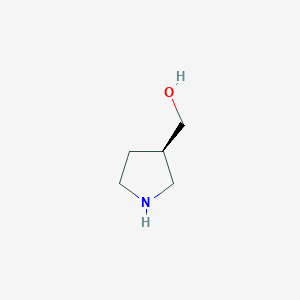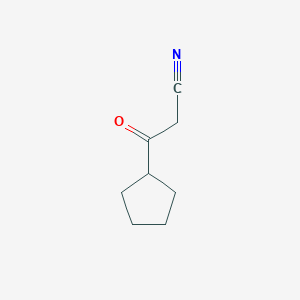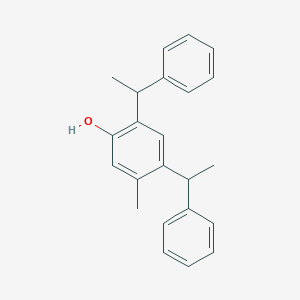
4,6-Bis(alpha-methylbenzyl)-M-cresol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hordenine is a naturally occurring alkaloid of the phenethylamine class, primarily found in barley (Hordeum species) and other plants such as cacti, algae, and fungi . Hordenine has been studied for its potential stimulant effects on the central nervous system and its ability to promote weight loss by enhancing metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hordenine can be synthesized through various methods. One approach involves the condensation of 4-hydroxyphenethyl alcohol with dimethylamine, followed by a two-step reaction to obtain hordenine . Another method utilizes a chemoenzymatic strategy, where tyrosine decarboxylase from Lactobacillus brevis is coupled with the chemical reductive amination of tyramine . This biocatalytic approach is environmentally friendly and efficient, achieving complete conversion to hordenine in less than 5 minutes .
Industrial Production Methods: The industrial production of hordenine typically involves the synthesis from readily available raw materials such as 4-hydroxyphenethyl alcohol and dimethylamine . The process is designed to be cost-effective, with high yields and simple operation, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Hordenine undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be oxidized to form corresponding quinones or reduced to form amines .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenation reactions can be performed using reagents like bromine or chlorine.
Major Products: The major products formed from these reactions include quinones, amines, and halogenated derivatives .
Scientific Research Applications
Hordenine has a wide range of scientific research applications:
Mechanism of Action
Hordenine exerts its effects primarily through the inhibition of monoamine oxidase (MAO), an enzyme responsible for breaking down neurotransmitters such as norepinephrine, adrenaline, and dopamine . By inhibiting MAO, hordenine increases the levels of these neurotransmitters, leading to enhanced stimulation of the central nervous system . Additionally, hordenine acts as an agonist of the dopamine D2 receptor, influencing dopaminergic pathways linked to the reward system .
Comparison with Similar Compounds
Tyramine: A naturally occurring monoamine compound that acts as a catecholamine releasing agent.
N-methyltyramine: A derivative of tyramine with similar stimulant properties.
Phenylethylamine: A natural monoamine alkaloid that acts as a central nervous system stimulant.
Hordenine’s unique pharmacological profile and diverse applications make it a compound of significant interest in various fields of scientific research.
Properties
CAS No. |
108959-42-8 |
|---|---|
Molecular Formula |
C23H24O |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
5-methyl-2,4-bis(1-phenylethyl)phenol |
InChI |
InChI=1S/C23H24O/c1-16-14-23(24)22(18(3)20-12-8-5-9-13-20)15-21(16)17(2)19-10-6-4-7-11-19/h4-15,17-18,24H,1-3H3 |
InChI Key |
AXVIDLSZVRILLN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C(C)C2=CC=CC=C2)C(C)C3=CC=CC=C3)O |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)C2=CC=CC=C2)C(C)C3=CC=CC=C3)O |
Synonyms |
5-Methyl-2,4-bis(α-methylbenzyl)phenol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(Methylthio)phenyl]-1,3-thiazol-2-amine](/img/structure/B9420.png)

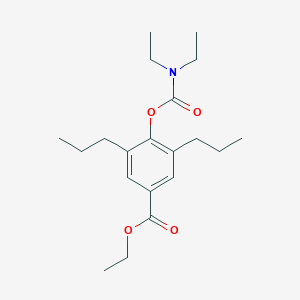
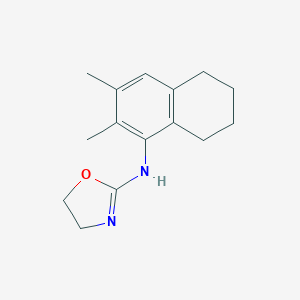
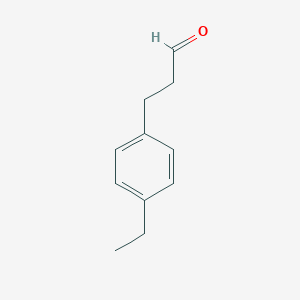
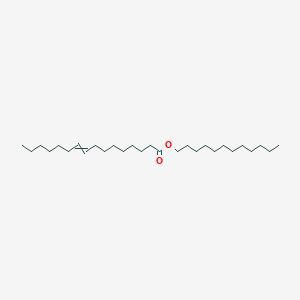
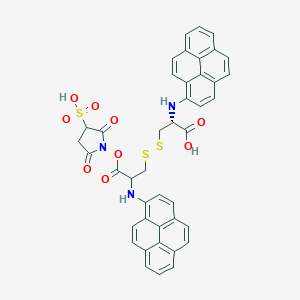
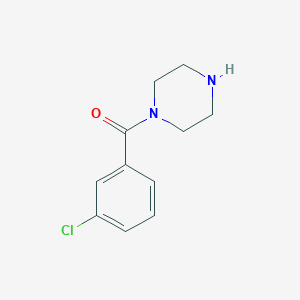
![2-[(Decylamino)methyl]phenol](/img/structure/B9443.png)
